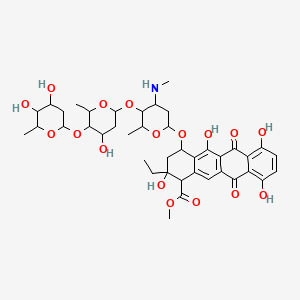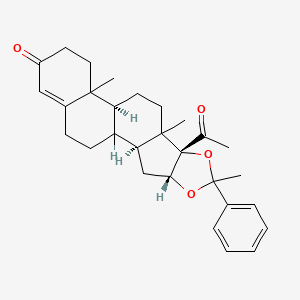
beta-Naphthoflavone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La Beta-Naftoflavona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los mecanismos de las reacciones e interacciones de los flavonoides.
Biología: Sirve como una herramienta para investigar el papel del receptor de hidrocarburos arilo en varios procesos biológicos, incluida la desintoxicación y la expresión génica
Medicina: La investigación ha demostrado su potencial en la quimioprevención, donde ayuda a prevenir el desarrollo del cáncer al inducir enzimas de desintoxicación
Industria: Se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos debido a su capacidad de modular la actividad enzimática y la expresión génica
Mecanismo De Acción
La Beta-Naftoflavona ejerce sus efectos principalmente a través de la activación del receptor de hidrocarburos arilo. Al unirse a este receptor, induce la expresión de varias enzimas de desintoxicación, incluidos los citocromos P450 y las uridina 5’-difosfato-glucuronosiltransferasas . Esta activación conduce a una mayor metabolización y eliminación de sustancias tóxicas del cuerpo. Además, la Beta-Naftoflavona puede modular otras vías de señalización, como la vía de la quinasa de proteínas activada por mitógeno, contribuyendo a sus diversos efectos biológicos .
Análisis Bioquímico
Biochemical Properties
Beta-Naphthoflavone interacts with the aryl hydrocarbon receptor, leading to the induction of CYPs and UGTs . These enzymes play crucial roles in the metabolism of various substances, including drugs and toxins .
Cellular Effects
This compound has been shown to disrupt zinc homeostasis in human hepatoma HepG2 cells . Treatment with this compound led to a decrease in intracellular labile zinc levels in a dose-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the aryl hydrocarbon receptor . This binding leads to the activation of the receptor and subsequent induction of CYPs and UGTs .
Temporal Effects in Laboratory Settings
In HepG2 cells, treatment with this compound for 3 days led to a decrease in intracellular labile zinc levels . This suggests that this compound can have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the aryl hydrocarbon receptor signaling pathway . It induces the expression of CYPs and UGTs, which are involved in the metabolism of various substances .
Subcellular Localization
Given its role as an agonist of the aryl hydrocarbon receptor, it is likely that it localizes to the cytoplasm and nucleus where the receptor is found .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La Beta-Naftoflavona se puede sintetizar mediante varios métodos. Una ruta sintética común implica la condensación de 2-hidroxiacetofenona con 2-naftol en presencia de una base, seguida de ciclización para formar la estructura de la flavona . La reacción típicamente requiere condiciones como temperaturas elevadas y el uso de catalizadores para facilitar el proceso de ciclización.
Métodos de Producción Industrial: En entornos industriales, la producción de Beta-Naftoflavona puede implicar síntesis a gran escala utilizando métodos similares, pero optimizados para obtener mayores rendimientos y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación para garantizar que el compuesto cumpla con los estándares requeridos para la investigación y la aplicación .
Análisis De Reacciones Químicas
Tipos de Reacciones: La Beta-Naftoflavona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertirla en derivados dihidro.
Sustitución: Puede sufrir reacciones de sustitución electrofílica y nucleofílica, particularmente en los anillos aromáticos
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y agentes nitrantes en diversas condiciones
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de Beta-Naftoflavona, que a menudo se utilizan en investigaciones y aplicaciones posteriores .
Comparación Con Compuestos Similares
Compuestos Similares:
Alfa-Naftoflavona: Otra naftoflavona con propiedades similares pero que difiere en su actividad inhibitoria sobre las enzimas del citocromo P450.
Fenobarbital: Un compuesto utilizado en contextos similares para inducir enzimas de desintoxicación, pero con un mecanismo de acción diferente.
Aroclor 1254: Una mezcla de bifenilos policlorados utilizada históricamente para fines similares, pero con importantes preocupaciones ambientales.
Unicidad: La Beta-Naftoflavona es única en su potente actividad agonista hacia el receptor de hidrocarburos arilo y su capacidad de inducir un amplio espectro de enzimas de desintoxicación. Esto la convierte en una herramienta valiosa tanto en la investigación como en posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
3-phenylbenzo[f]chromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O2/c20-16-12-18(14-7-2-1-3-8-14)21-17-11-10-13-6-4-5-9-15(13)19(16)17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGIDAPQYNCXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8030423 | |
| Record name | 5,6-Benzoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8030423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6051-87-2 | |
| Record name | β-Naphthoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6051-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Naphthoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Naphthoflavone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06732 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5,6-BENZOFLAVONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Benzoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8030423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1H-naphtho[2,1-b]pyran-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-BENZOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BT0256Y8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal](/img/structure/B1666832.png)








